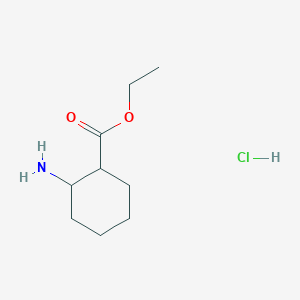
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical formula C21H18F3N2O2 and has been found to have interesting properties that make it a valuable tool in various scientific fields.
Aplicaciones Científicas De Investigación
Advanced Glycation End Products (AGEs) Analysis
Research on the quantification of advanced glycation end products (AGEs) in biofluids highlights the importance of developing precise analytical methods for detecting biochemical markers. AGEs are involved in various diseases, including diabetes and age-related conditions. The development of stable isotope dilution analysis (SIDA) for quantifying AGEs in biofluids represents a significant advancement in understanding the biochemical processes underlying these diseases and could be analogous to research applications for complex urea compounds in monitoring disease markers or biochemical changes (Kunert et al., 2013).
Environmental Chemical Exposure and Health Impacts
Studies on the association between urinary concentrations of environmental chemicals (e.g., phenols, parabens) and markers of oxidative stress and inflammation highlight the significance of monitoring exposure to potentially harmful compounds. Such research underscores the importance of developing sensitive and specific biomarkers for assessing exposure and its impact on human health. This area of study may relate to the applications of specific urea derivatives in environmental health research, where these compounds could serve as markers or mediators of exposure to environmental toxins (Watkins et al., 2015).
Nutritional Management in Urea Cycle Disorders
The use of sodium phenylbutyrate in urea cycle disorders (UCDs) for alternative nitrogen excretion pathways provides a therapeutic application of urea derivatives. This approach facilitates the management of conditions characterized by impaired ammonia detoxification, highlighting the potential of urea derivatives in medical applications. Such research could inform the development of novel therapeutic agents based on urea derivatives for treating metabolic disorders (Scaglia, 2010).
Propiedades
IUPAC Name |
1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c20-19(21,22)15-8-4-5-9-16(15)24-18(27)23-11-13-10-17(26)25(12-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXVFOAIRBFJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2944961.png)
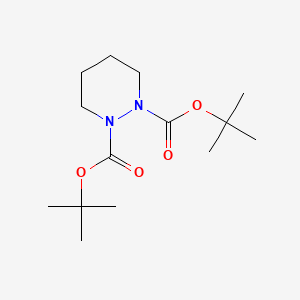
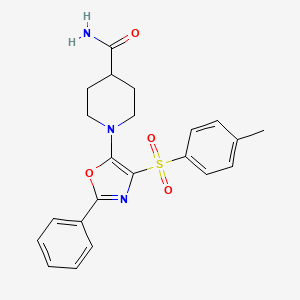
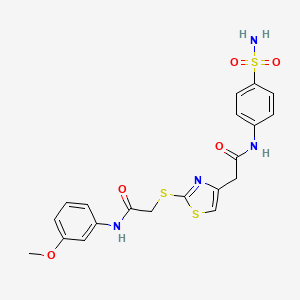
![2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2944966.png)

![N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2944968.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)

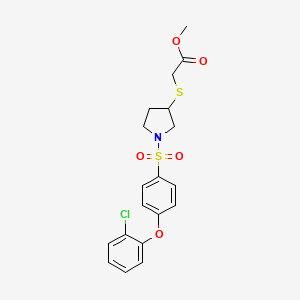
![Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B2944980.png)
![Quinoxalin-6-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2944982.png)

